molecular formula C18H11NO3S B2696515 N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide CAS No. 886148-46-5

N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide

Cat. No.: B2696515
CAS No.: 886148-46-5
M. Wt: 321.35
InChI Key: FRYRTKMMBZOREQ-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide is a synthetic organic compound featuring a xanthone core (9-oxo-9H-xanthen-3-yl) conjugated with a thiophene-2-carboxamide moiety. This compound has been studied in the context of chiral derivatives for inhibiting the growth of human tumor cell lines, as demonstrated in related xanthone-based amides .

Properties

IUPAC Name

N-(9-oxoxanthen-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3S/c20-17-12-4-1-2-5-14(12)22-15-10-11(7-8-13(15)17)19-18(21)16-6-3-9-23-16/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYRTKMMBZOREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave heating, improved catalysts, and more efficient purification techniques .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiophene Carboxamide Derivatives

N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure : Substitutes the xanthone core with a nitro-substituted phenyl group.
  • Key Properties :
    • Dihedral angles between the benzene and thiophene rings: 13.53° (A) and 8.50° (B) in the asymmetric unit, similar to its furan analog (9.71°) .
    • Crystallographic packing dominated by weak C–H⋯O/S interactions , lacking classical hydrogen bonds.
  • Functional Comparison: The nitro group introduces strong electron-withdrawing effects, altering solubility and reactivity compared to the xanthone-based compound.

Xanthone-Based Amides

Chiral Xanthone Acetamides ()

Examples include:

  • N-((1R,2S)-2-hydroxy-1,2-diphenylethyl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide
  • (R)-N-(2-hydroxy-1-phenylethyl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide
Property N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide Chiral Xanthone Acetamides
Core Structure Xanthone + thiophene carboxamide Xanthone + acetamide
Substituent Thiophene-2-carboxamide Hydroxyethyl/phenyl groups
Biological Activity Not explicitly reported Inhibits human tumor cell growth (>99% enantiomeric purity)
Synthetic Route Likely involves coupling xanthone with thiophene carbonyl chloride Multi-step chiral synthesis
  • Key Differences :
    • The acetamide derivatives exhibit chiral centers and hydroxy groups, enhancing solubility and target specificity.
    • The thiophene carboxamide analog may exhibit stronger π-π stacking due to the aromatic thiophene ring.

Thioxanthone Donor-Acceptor Systems

TXO-PhCz and TXO-TPA ()
  • Structure : Thioxanthone (sulfur analog of xanthone) coupled with phenylcarbazole (TXO-PhCz) or triphenylamine (TXO-TPA).
  • Functional Comparison: Thioxanthone derivatives are used in organic light-emitting diodes (OLEDs) due to their electron-transport properties.

Critical Research Findings and Gaps

  • Toxicology: No comprehensive toxicological data exists for this compound, unlike its nitro-phenyl analog, which has documented genotoxicity .
  • Crystallography : Structural parameters (e.g., dihedral angles) align with furan analogs, but the xanthone-thiophene interface remains underexplored .

Biological Activity

N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the xanthone class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparisons with related compounds.

Overview of the Compound

This compound features a xanthone core integrated with a thiophene ring and a carboxamide group. This structural configuration enhances its chemical stability and biological efficacy, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thus enhancing cholinergic transmission. This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer's.

Key Mechanisms:

  • Enzyme Inhibition : Inhibits acetylcholinesterase, increasing acetylcholine levels.
  • Antioxidant Activity : Exhibits significant antioxidant properties, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, potentially beneficial in treating inflammatory diseases.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have shown cytotoxicity against breast cancer cell lines (MDA-MB-231 and T-47D), with IC50 values comparable to established chemotherapeutic agents like etoposide .

Cell LineIC50 (µM)Reference
MDA-MB-23112.5
T-47D15.0
SK-N-MC10.0

Antioxidant Activity

The compound has demonstrated effective mitochondrial antioxidant activity . In studies using macrophage cells stimulated by rotenone, it significantly inhibited the production of reactive oxygen species (ROS), indicating its potential for protecting cells from oxidative damage .

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective properties of this compound in models of oxidative stress-induced neuronal injury. The compound was found to significantly reduce neuronal apoptosis and improve cell viability compared to untreated controls.
  • Anti-inflammatory Activity : In a model of acute inflammation, the compound reduced edema formation and inflammatory cytokine levels, suggesting its utility in treating conditions characterized by excessive inflammation.

Comparison with Related Compounds

This compound can be compared with other xanthone derivatives to highlight differences in biological activity:

CompoundAnticancer ActivityMechanism of Action
This compoundHighAcetylcholinesterase inhibition
3-(4-phenylbutoxy)-9H-xanthen-9-oneModerateTopoisomerase inhibition
Ethyl 2-(9-hydroxyxanthenyl)acetateLowAntioxidant effects

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